Desmethyl Ceftaroline Fosamil
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Overview
Description
Desmethyl Ceftaroline Fosamil is a derivative of Ceftaroline Fosamil, a novel cephalosporin antibiotic. Ceftaroline Fosamil is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . This compound retains similar antibacterial properties and is used in the treatment of various bacterial infections.
Preparation Methods
The synthesis of Desmethyl Ceftaroline Fosamil involves several steps. One method starts with 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl as a raw material. This compound undergoes chloridization and reacts with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 site to form a thioether compound. The protecting groups are removed using p-cresol and immobilized penicillinase. The thioether compound then undergoes a C-7 site condensation reaction with an acylated AE-active ester, followed by crystallization in acetic acid to yield this compound . This method avoids the use of toxic substances and is suitable for industrial production due to its simplicity and high yield.
Chemical Reactions Analysis
Desmethyl Ceftaroline Fosamil undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Desmethyl Ceftaroline Fosamil has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cephalosporin antibiotics and their derivatives.
Biology: The compound is used in microbiological studies to understand its antibacterial activity and resistance mechanisms.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibiotics and in quality control processes for pharmaceutical production
Mechanism of Action
Desmethyl Ceftaroline Fosamil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Desmethyl Ceftaroline Fosamil is similar to other cephalosporin antibiotics, such as:
Ceftaroline Fosamil: The parent compound with a broader spectrum of activity.
Ceftobiprole: Another fifth-generation cephalosporin with similar antibacterial properties.
Ceftriaxone: A third-generation cephalosporin with a different spectrum of activity.
This compound is unique due to its specific modifications, which enhance its activity against resistant bacterial strains and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C21H19N8O8PS4 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)sulfanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H19N8O8PS4/c1-2-37-26-12(15-25-20(42-28-15)27-38(34,35)36)16(30)24-13-17(31)29-14(19(32)33)11(8-39-18(13)29)41-21-23-10(7-40-21)9-3-5-22-6-4-9/h3-7,13,18H,2,8H2,1H3,(H,24,30)(H,32,33)(H3,25,27,28,34,35,36)/b26-12+/t13-,18-/m1/s1 |
InChI Key |
KNFZNJURPUBKOA-RGNVORMGSA-N |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O |
Origin of Product |
United States |
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